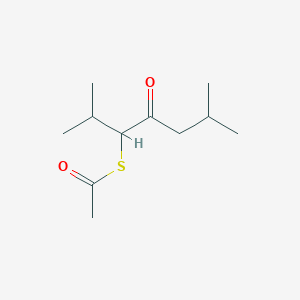
S-(2,6-Dimethyl-4-oxoheptan-3-yl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2,6-Dimethyl-4-oxoheptan-3-yl) ethanethioate: is an organic compound with the molecular formula C11H20O2S It is a thioester derivative, characterized by the presence of a sulfur atom bonded to an acyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,6-Dimethyl-4-oxoheptan-3-yl) ethanethioate typically involves the reaction of 2,6-dimethyl-4-oxoheptan-3-yl chloride with ethanethiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester bond. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages such as increased efficiency, better control over reaction conditions, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions: S-(2,6-Dimethyl-4-oxoheptan-3-yl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thioester group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Thioethers, amides, and esters.
Scientific Research Applications
Chemistry: S-(2,6-Dimethyl-4-oxoheptan-3-yl) ethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving thioesters. It is also used as a model compound to investigate the mechanisms of thioesterase enzymes .
Medicine: It is used as a starting material for the synthesis of bioactive molecules with potential therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of S-(2,6-Dimethyl-4-oxoheptan-3-yl) ethanethioate involves its interaction with nucleophiles. The thioester group is highly reactive towards nucleophiles, leading to the formation of various products depending on the nature of the nucleophile. The carbonyl group in the compound can also participate in nucleophilic addition reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
S-(2-(Diisopropylamino)ethyl)ethanethioate: This compound is a mimic for the V-type nerve agent VX and shares a similar thioester structure.
S-Propyl ethanethioate: Another thioester with a simpler structure, used in various synthetic applications.
Uniqueness: S-(2,6-Dimethyl-4-oxoheptan-3-yl) ethanethioate is unique due to its specific substitution pattern on the heptan-3-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying thioester chemistry and for use in various synthetic applications .
Properties
CAS No. |
64549-22-0 |
|---|---|
Molecular Formula |
C11H20O2S |
Molecular Weight |
216.34 g/mol |
IUPAC Name |
S-(2,6-dimethyl-4-oxoheptan-3-yl) ethanethioate |
InChI |
InChI=1S/C11H20O2S/c1-7(2)6-10(13)11(8(3)4)14-9(5)12/h7-8,11H,6H2,1-5H3 |
InChI Key |
AYALGVJUVIIPLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C(C(C)C)SC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















